molecular formula C10H6ClFO2 B13940166 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone

1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone

Cat. No.: B13940166
M. Wt: 212.60 g/mol
InChI Key: VAOQPFNVGMNFKX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C10H6ClFO2

Molecular Weight

212.60 g/mol

IUPAC Name

1-(6-chloro-5-fluoro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H6ClFO2/c1-5(13)9-3-6-2-8(12)7(11)4-10(6)14-9/h2-4H,1H3

InChI Key

VAOQPFNVGMNFKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2O1)Cl)F

Origin of Product

United States

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